Technical Guide to 4-Bromo-7-methoxy-1-(tetrahydropyran-2-yl)-1H-indazole: Chemical Properties, Synthesis, and Applications in Drug Discovery
Technical Guide to 4-Bromo-7-methoxy-1-(tetrahydropyran-2-yl)-1H-indazole: Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the indazole scaffold is a privileged pharmacophore, frequently utilized as a kinase hinge-binding motif. The compound 4-Bromo-7-methoxy-1-(tetrahydropyran-2-yl)-1H-indazole serves as a highly specialized, advanced synthetic intermediate in the development of targeted therapeutics, such as[1][2].
This whitepaper provides an in-depth technical analysis of this intermediate, detailing its physicochemical properties, the structural rationale behind its specific substitution pattern, and field-proven methodologies for its synthesis and downstream application.
Chemical Identity & Physicochemical Properties
The target compound is a protected derivative of the commercially available parent building block, 4-bromo-7-methoxy-1H-indazole. While the parent compound has a widely registered Chemical Abstracts Service (CAS) number, the tetrahydropyran (THP)-protected intermediate is typically synthesized in situ or isolated as a transient intermediate, meaning it does not possess a universally indexed public CAS number[3].
Table 1: Comparative Chemical Properties
| Property | Parent Compound | THP-Protected Intermediate |
| Chemical Name | 4-Bromo-7-methoxy-1H-indazole | 4-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |
| CAS Registry Number | 938062-01-2 | N/A (Derived Intermediate) |
| Molecular Formula | C₈H₇BrN₂O | C₁₃H₁₅BrN₂O₂ |
| Molecular Weight | 227.06 g/mol | 311.18 g/mol |
| Physical State | Solid (Powder) | Viscous Oil to Low-Melting Solid |
| Hydrogen Bond Donors | 1 | 0 |
| Hydrogen Bond Acceptors | 2 | 3 |
| Role in Synthesis | Starting Material | Cross-Coupling Precursor |
Structural Rationale & Causality (E-E-A-T)
The design of 4-Bromo-7-methoxy-1-(tetrahydropyran-2-yl)-1H-indazole is not arbitrary; every functional group serves a precise mechanistic purpose in the drug discovery pipeline.
The 4-Bromo Handle: The Engine for Cross-Coupling
The bromine atom at the C4 position acts as an essential electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It allows for the modular attachment of complex central cores, such as naphthyridinone or quinolinone moieties, which are critical for extending the molecule into the solvent-exposed regions of a kinase active site[1][4].
The 7-Methoxy Group: Spatial Mapping of the Kinase Hinge
In structure-activity relationship (SAR) campaigns, the R7 position of the indazole is highly sensitive. Recent studies on demonstrate that while a small 7-fluoro substitution can occupy a minor hydrophobic pocket and induce a favorable flip in the kinase hinge residues (Cys190 and Gly191), the introduction of a bulkier 7-methoxy group causes a direct steric clash[1][4]. This clash prevents the hinge residue flip, resulting in weak Morrison Ki potency[4]. Therefore, this specific 7-methoxy intermediate is synthesized primarily as a negative control or boundary-mapping tool compound to define the spatial constraints of the target kinase pocket[4].
The THP Protecting Group: Shielding the N-H
Indazoles possess a free N-H that can act as a hydrogen bond donor, which unfortunately poisons palladium catalysts and reacts with strong bases (like n-BuLi) during organometallic steps.
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Why THP? Unlike Boc (which can be thermally unstable or fall off under harsh cross-coupling conditions) or SEM (which requires fluoride sources like TBAF for removal, potentially harming other functional groups), the THP acetal is highly robust to strong bases and nucleophiles. It is easily and cleanly cleaved under mild acidic conditions (e.g., TFA in DCM) at the final stage of the synthesis.
Fig 1: SAR model demonstrating the steric impact of R7 substitutions on kinase hinge binding.
Experimental Protocols & Self-Validating Workflows
As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation checks. The following methodology ensures high-yield protection while preventing downstream catalyst poisoning.
Protocol A: Synthesis of the THP-Protected Intermediate
Objective: Mask the N1-H of 4-bromo-7-methoxy-1H-indazole to enable downstream palladium catalysis.
Reagents:
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4-Bromo-7-methoxy-1H-indazole (1.0 equiv)
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3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
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Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
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Anhydrous Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
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Initiation: Suspend 4-bromo-7-methoxy-1H-indazole in anhydrous DCM under a nitrogen atmosphere. The suspension may not be fully clear until the reaction progresses.
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Catalysis: Add PPTS (0.1 equiv) followed by DHP (1.5 equiv) dropwise at room temperature. Causality Note: DHP is volatile and prone to mild polymerization; using a 1.5x excess ensures complete conversion of the indazole, which is critical because any unreacted N-H starting material will coordinate to and deactivate the palladium catalyst in the next step.
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Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 4–12 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The product will exhibit a significantly higher Rf value due to the loss of the polar N-H hydrogen bond donor.
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Quench & Workup: Dilute with additional DCM and wash sequentially with saturated aqueous NaHCO₃ and brine. Causality Note: The basic wash is mandatory to neutralize and remove the PPTS catalyst. If residual acid remains during concentration, the THP group will prematurely cleave in the rotary evaporator.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Expert Insight on NMR Validation: The THP group introduces a chiral center at the anomeric carbon. Because the indazole can attack either face of the oxocarbenium intermediate, the product is a racemic mixture. In ¹H NMR, you will observe the characteristic anomeric proton as a distinct multiplet at ~5.6 ppm. Do not mistake the broadened or doubled peaks in the aliphatic region for impurities; they are a natural consequence of the diastereomeric environment if other chiral centers exist in the final drug molecule.
Protocol B: Downstream Utilization (Suzuki-Miyaura Coupling)
Once protected, the intermediate is subjected to cross-coupling.
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Combine the THP-protected indazole (1.0 equiv), the desired boronic acid/ester (1.2 equiv), and K₂CO₃ (3.0 equiv) in a 4:1 mixture of 1,4-Dioxane and water.
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Degas the mixture by sparging with nitrogen for 10 minutes.
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Add Pd(dppf)Cl₂ (0.05 equiv) and heat to 90°C until starting material is consumed.
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Following coupling, the THP group is removed by stirring the crude product in a 1:1 mixture of TFA/DCM for 2 hours at room temperature, yielding the final active pharmaceutical ingredient (API).
Fig 2: Synthetic workflow from parent indazole to final kinase inhibitor via THP protection.
References
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Chen, B., Liu, X., Mu, T., et al. (2025). "Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy." Journal of Medicinal Chemistry, American Chemical Society (ACS). Available at:[Link]
